
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its benzimidazole core structure, which is a fused ring system consisting of benzene and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the benzimidazole derivative using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzimidazole derivatives.
Reduction: Reduction of the nitrophenyl group can yield aminobenzimidazole derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Nitrobenzimidazole derivatives.
Reduction: Aminobenzimidazole derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Benzimidazole-4-carboxylic acid, 2-(3-methoxy-2-nitrophenyl)-, ethyl ester
- 1H-Benzimidazole-4-carboxylic acid, 2-(4-nitrophenyl)-, ethyl ester
Uniqueness
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
560086-13-7 |
|---|---|
Formule moléculaire |
C16H13N3O4 |
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
ethyl 2-(2-nitrophenyl)-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C16H13N3O4/c1-2-23-16(20)11-7-5-8-12-14(11)18-15(17-12)10-6-3-4-9-13(10)19(21)22/h3-9H,2H2,1H3,(H,17,18) |
Clé InChI |
ZLIBRLXTZCWEEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)
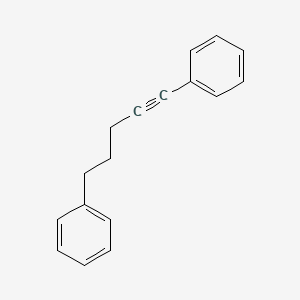

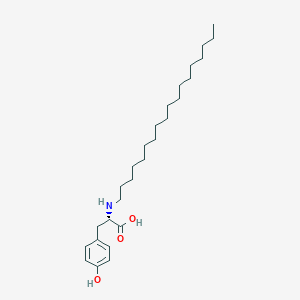
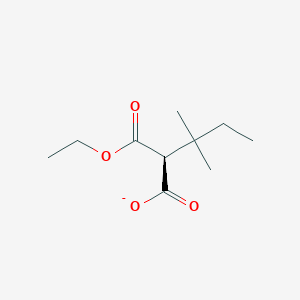
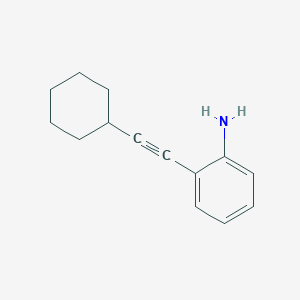

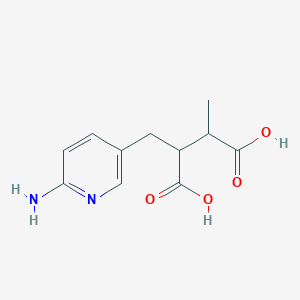
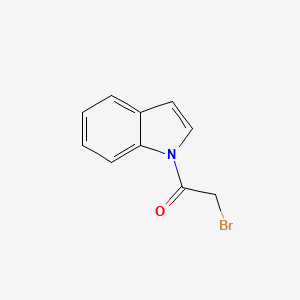

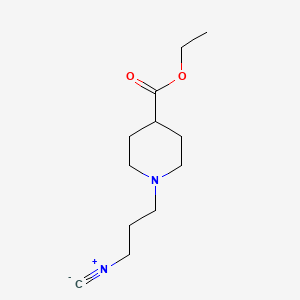
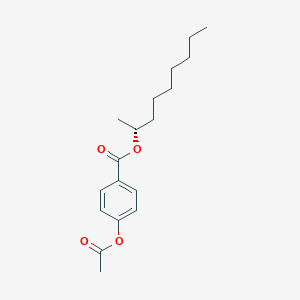

![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid](/img/structure/B12570168.png)
